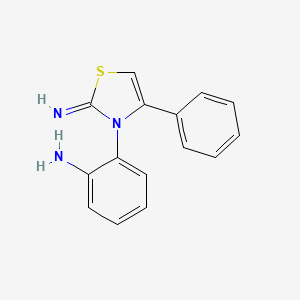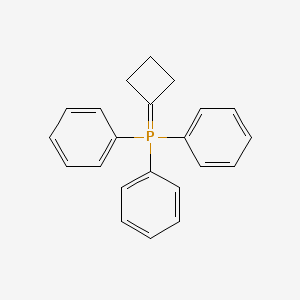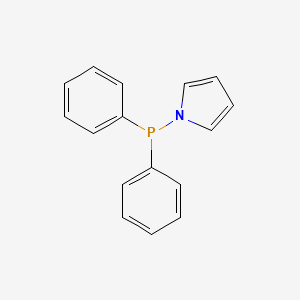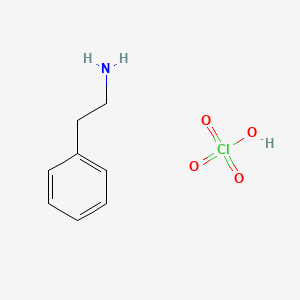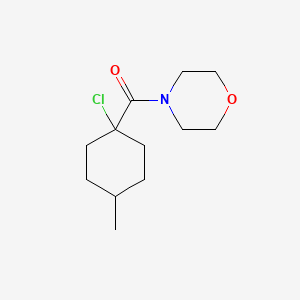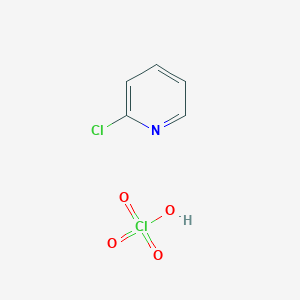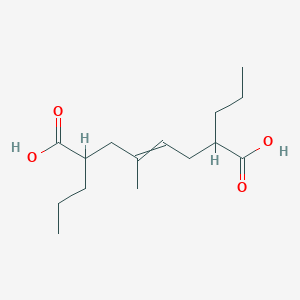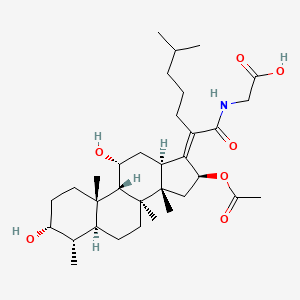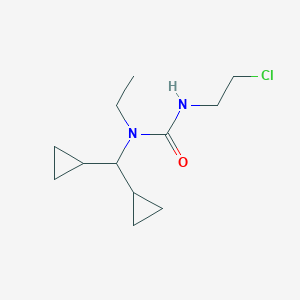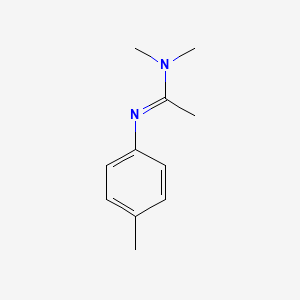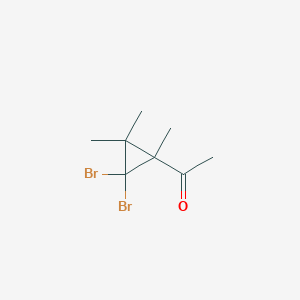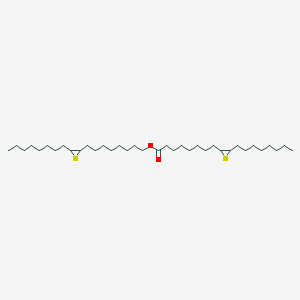
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a trifluoromethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one typically involves the reaction of diphenylphosphoryl chloride with a trifluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium azide, in a suitable solvent like acetone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as distillation or chromatography, are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl oxides, while reduction may produce diphenylphosphoryl alcohols.
Applications De Recherche Scientifique
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate the role of phosphorus-containing groups in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets and pathways. The diphenylphosphoryl group can participate in nucleophilic and electrophilic reactions, while the trifluoromethyl ketone group can undergo various transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a trifluoromethyl ketone group.
Diphenylphosphoryl chloride: Contains a chloride group instead of a trifluoromethyl ketone group.
1-(Diphenylphosphoryl)allenes: Contains an allene group instead of a trifluoromethyl ketone group.
Uniqueness
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both diphenylphosphoryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, making it valuable in various applications, including organic synthesis and materials science.
Propriétés
Numéro CAS |
52101-96-9 |
|---|---|
Formule moléculaire |
C14H10F3O2P |
Poids moléculaire |
298.20 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H10F3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
GMAQMECBQBBACG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



